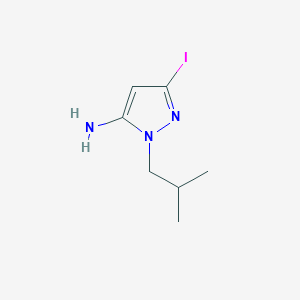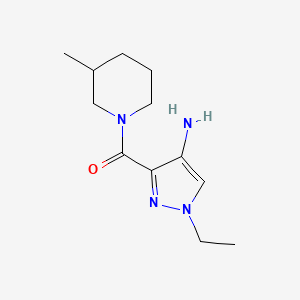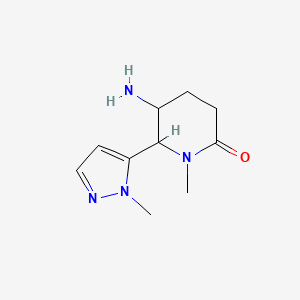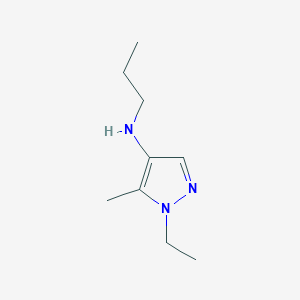![molecular formula C11H21N3O B11730475 4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11730475.png)
4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with an ethyl and a methyl group, and a butanol chain attached via an amino linkage. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides.
Amino Linkage Formation: The amino group is introduced by reacting the substituted pyrazole with an appropriate amine.
Attachment of the Butanol Chain: The final step involves the reaction of the amino-substituted pyrazole with butanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of amino derivatives.
科学的研究の応用
4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the butanol chain.
4-amino-1H-pyrazole: Contains an amino group but lacks the ethyl and methyl substitutions.
1-ethyl-4-methyl-1H-pyrazole: Similar structure but lacks the amino and butanol groups.
Uniqueness
4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol is unique due to its combination of a pyrazole ring with specific substitutions and a butanol chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
4-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-3-14-11(10(2)8-13-14)9-12-6-4-5-7-15/h8,12,15H,3-7,9H2,1-2H3 |
InChIキー |
DELSOFCZXLKQLT-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C)CNCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11730393.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)


![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)

![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730441.png)
![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)


